molecular formula C20H21ClN2O3 B4978930 2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No. B4978930
M. Wt: 372.8 g/mol
InChI Key: OWHVPPZJJMSVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, also known as CPPA, is a synthetic compound that has been widely used in scientific research. This compound is known for its ability to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide involves its ability to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, 2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide increases the levels of endocannabinoids in the body, which leads to the activation of cannabinoid receptors. The activation of cannabinoid receptors leads to the modulation of various physiological processes, including pain, inflammation, and immune response.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide inhibits the activity of FAAH in a dose-dependent manner, leading to an increase in the levels of endocannabinoids such as anandamide. In vivo studies have shown that 2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide reduces pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. 2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a simple two-step process. It is also stable and can be stored for long periods without degradation. However, 2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. It also has a short half-life in vivo, which can limit its effectiveness in some animal models.

Future Directions

2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has the potential to be used in various scientific research studies to investigate the role of the endocannabinoid system in regulating various physiological processes. Future research could focus on the development of more potent and selective FAAH inhibitors that can be used in vivo. Additionally, future studies could investigate the role of 2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide in modulating other physiological processes, such as mood, appetite, and sleep. Overall, 2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has the potential to be a valuable tool in scientific research and could lead to the development of new therapies for various diseases.

Synthesis Methods

2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide can be synthesized using a simple two-step process. The first step involves the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenoxide. The second step involves the reaction of 2-chlorophenoxide with N-[3-(1-piperidinylcarbonyl)phenyl]acetamide in the presence of a catalyst such as palladium on carbon. The resulting product is 2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, which can be purified using standard methods.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been used in various scientific research studies to investigate the role of the endocannabinoid system in regulating pain, inflammation, and other physiological processes. 2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to modulate the activity of the endocannabinoid system by inhibiting the breakdown of endocannabinoids such as anandamide, which leads to an increase in their levels in the body. This, in turn, leads to the activation of cannabinoid receptors, which play a crucial role in regulating various physiological processes.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[3-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c21-17-9-2-3-10-18(17)26-14-19(24)22-16-8-6-7-15(13-16)20(25)23-11-4-1-5-12-23/h2-3,6-10,13H,1,4-5,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHVPPZJJMSVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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